![molecular formula C9H9NO2S B2531792 2-Isothiocyanato-1,3-dimethoxybenzene CAS No. 343790-65-8](/img/structure/B2531792.png)
2-Isothiocyanato-1,3-dimethoxybenzene
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Overview
Description
2-Isothiocyanato-1,3-dimethoxybenzene is a chemical compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 2-Isothiocyanato-1,3-dimethoxybenzene can be achieved through various methods. One method involves the reaction of 2,6-dimethoxyaniline with thiophosgene under ice cooling, followed by stirring at room temperature for 1 hour . Another method involves the reaction of phenyl isothiocyanate with the corresponding amines in dimethylbenzene solvent under the protection of nitrogen .Molecular Structure Analysis
The InChI code for 2-Isothiocyanato-1,3-dimethoxybenzene is 1S/C9H9NO2S/c1-11-7-4-3-5-8(12-2)9(7)10-6-13/h3-5H,1-2H3 .Scientific Research Applications
Chemical Biology and Medicinal Chemistry
- Anticancer Properties : ITC-DMB has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit cancer cell growth by targeting specific pathways . Further studies are needed to explore its potential as a chemotherapeutic agent.
Organic Synthesis and Chemical Reactions
- Isothiocyanate Synthesis : ITC-DMB serves as a precursor for synthesizing various isothiocyanates. These compounds find applications in organic synthesis, such as the preparation of bioactive molecules and pharmaceutical intermediates .
Safety and Hazards
properties
IUPAC Name |
2-isothiocyanato-1,3-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-4-3-5-8(12-2)9(7)10-6-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXWRRXCLBJOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isothiocyanato-1,3-dimethoxybenzene |
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